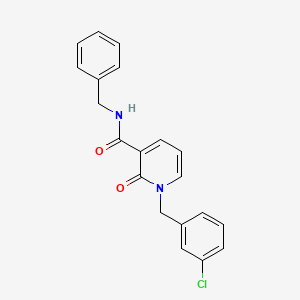

N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

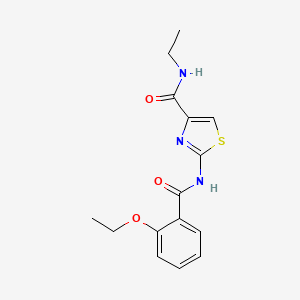

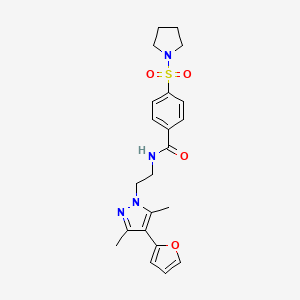

“N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound. It has a molecular formula of C19H18BrClN2 and an average mass of 389.717 Da . This compound is part of a class of molecules known as 1,2,3-triazoles, which are known for their broad range of important biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Pourabdi et al., 2022, reported the synthesis of a novel series of 3-arylcoumarin derivatives linked to an N-benzyl 1,2,3-triazole ring system . The synthesis process typically involves a multicomponent reaction, which provides a wide access to triazole derivatives production .Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” includes a benzyl group, a chlorobenzyl group, and a pyridinecarboxamide group . The presence of these groups can influence the compound’s reactivity and biological activity.科学的研究の応用

Charge Transfer Complexes and Coenzyme Interactions

Research conducted by Cilento and Schreier (1964) on pyridine coenzymes reveals insights into the interactions between oxidized and reduced forms of related compounds, suggesting potential applications in understanding and manipulating biochemical pathways, particularly those involving nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH) (Cilento & Schreier, 1964).

Antibacterial Applications

Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and evaluated their microbiological activity against various bacteria, highlighting the potential of pyridinecarboxamide derivatives as antibacterial agents (Mobinikhaledi et al., 2006).

Cytotoxic Activity

Adhami et al. (2014) explored the synthesis and cytotoxic activity of novel cyclic systems in thiadiazolopyridine benzamide derivatives and their copper(II) complexes. This research underscores the potential for such compounds in developing new anticancer therapies, particularly due to their significant cytotoxicity against certain cancer cell lines (Adhami et al., 2014).

Photocatalytic Degradation Applications

The study on the photocatalytic degradation of pyridine by Maillard-Dupuy et al. (1994) suggests that related compounds could be explored for environmental applications, especially in the degradation of harmful chemicals in water (Maillard-Dupuy et al., 1994).

Histone Deacetylase Inhibition

Research by Zhou et al. (2008) on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrates the compound's role as a histone deacetylase (HDAC) inhibitor, indicating potential applications in cancer treatment through epigenetic modulation (Zhou et al., 2008).

将来の方向性

The future directions for “N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” could involve further exploration of its biological activities and potential applications. For instance, similar compounds have been reported to exhibit various biological activities, such as anti-ChE, 15-lipooxygenase (15-LOX), anti-Aβ aggregation, and neuroprotective activity . These findings suggest potential applications in the treatment of neurodegenerative diseases and other conditions.

特性

IUPAC Name |

N-benzyl-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c21-17-9-4-8-16(12-17)14-23-11-5-10-18(20(23)25)19(24)22-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQINTTSVEKRFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

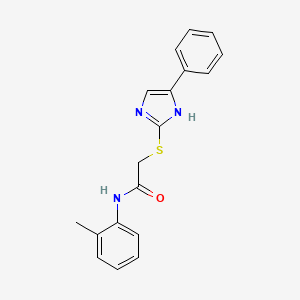

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

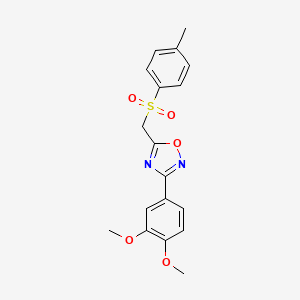

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

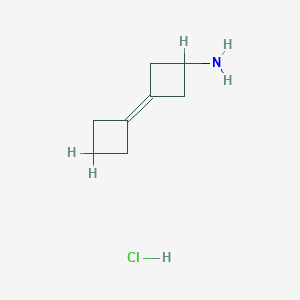

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)

![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)